Reductoleptomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

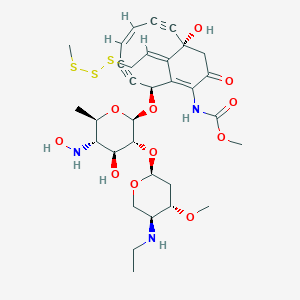

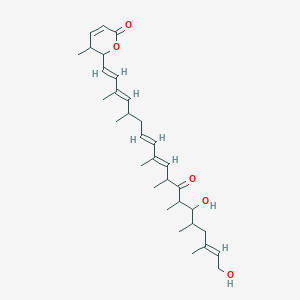

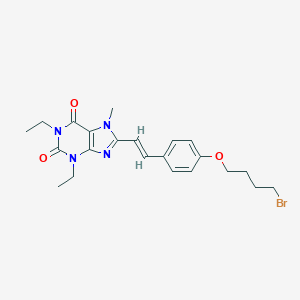

Reductoleptomycin A is a natural product that was first isolated from a marine bacterium, Micromonospora sp. It belongs to the leptomycin family of compounds and has been found to have potent antifungal and anticancer activities.

Aplicaciones Científicas De Investigación

Antitumor Activity

Reductoleptomycin A, as part of the bleomycin family of glycopeptide antibiotics, demonstrates significant antitumor activity. Bleomycins are effective against various cancers, including lymphomas, head and neck cancers, and germ-cell tumors. Their efficacy is attributed to their ability to cause both single-stranded and double-stranded DNA damage, which is critical for their antitumor properties (Chen & Stubbe, 2005).

Ophthalmic Applications

Mitomycin, a related compound, is extensively used in ophthalmology to inhibit wound healing and reduce scarring, significantly improving outcomes in various ocular surgeries. It has been applied in procedures such as glaucoma filtering surgeries, dacryocystorhinostomy, and corneal refractive surgery, demonstrating substantial benefits (Abraham et al., 2006).

Role in Cellular Responses

The study of Reductoleptomycin A analogs like daptomycin provides insights into cellular response mechanisms to antimicrobials. For example, a deletion in the gene encoding LiaF, a component of the LiaFSR regulatory system, is associated with a daptomycin-tolerant phenotype in bacteria, revealing crucial aspects of cellular defense against antibiotics (Munita et al., 2013).

Role in Anaerobic Reactor Performance

The impact of antibiotic combinations, including erythromycin-tetracycline-sulfamethoxazole, on anaerobic reactors, provides insights into microbial community dynamics and the performance of waste treatment systems. This highlights the broader ecological implications of antibiotic use (Aydın et al., 2015).

Antimicrobial Peptides and Resistance

Research on compounds like daptomycin shows their critical role in battling multidrug-resistant enterococci. Genetic modifications, such as liaR deletion, can reverse resistance to cell membrane-targeting antimicrobials, providing a path for combatting antibiotic resistance (Reyes et al., 2015).

Insights into Biochemical Pathways

Understanding the biochemical pathways and the genetic organization of antibiotics like daptomycin aids in the development of novel derivatives with improved activities and wider clinical applications (Baltz et al., 2005).

Impact on DNA and Cellular Responses

Studies on the interaction of compounds like bleomycin with antioxidants, such as vitamin C, reveal their enhanced DNA-damaging capabilities and potential for increased effectiveness in cancer therapy (Rubiś et al., 2019).

Role in Pulmonary Toxicity

Bleomycin's role in inducing oxidative stress leading to pulmonary toxicity highlights the need for understanding and managing drug-induced side effects. This knowledge is crucial for improving therapeutic applications and patient safety (Allawzi et al., 2019).

Potential in Lung Cancer Therapy

Leptomycin B, a derivative, has shown promising results in lung adenocarcinoma treatment, particularly in cells with varying p53 status. This suggests its potential as a personalized therapy option for lung cancer (Shao et al., 2011).

Propiedades

Número CAS |

149598-69-6 |

|---|---|

Nombre del producto |

Reductoleptomycin A |

Fórmula molecular |

C32H48O5 |

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

2-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-3-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C32H48O5/c1-21(18-23(3)12-14-29-25(5)13-15-30(34)37-29)10-9-11-22(2)19-26(6)31(35)28(8)32(36)27(7)20-24(4)16-17-33/h9,11-16,18-19,21,25-29,32-33,36H,10,17,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18+,24-16+ |

Clave InChI |

LMXMVUQKOHQTKA-LLLSYTHRSA-N |

SMILES isomérico |

CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/CO)/C)O)/C)/C |

SMILES |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |

SMILES canónico |

CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CCO)C)O)C)C |

Sinónimos |

6-[(1E,3E,7E,9E,17E)-14,19-dihydroxy-3,5,9,11,13,15,17-heptamethyl-12- oxo-nonadeca-1,3,7,9,17-pentaenyl]-5-methyl-5,6-dihydropyran-2-one |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)

![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)